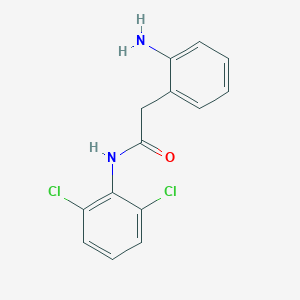

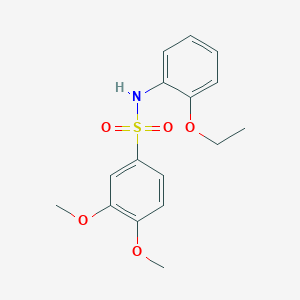

![molecular formula C21H14N2O5S-2 B273674 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate, also known as Sudan IV, is a synthetic dye commonly used in scientific research applications. It belongs to the azo dye family, which is characterized by a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. Sudan IV has a distinctive red-orange color and is soluble in organic solvents, but not in water.

Wirkmechanismus

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV works by selectively binding to lipid molecules, which causes them to become visible under a microscope. The dye binds to the hydrophobic regions of the lipid molecule, forming a complex that is insoluble in water. This results in the accumulation of the dye in lipid-rich structures, making them easier to visualize and analyze.

Biochemical and Physiological Effects

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, although prolonged exposure to the dye may cause skin irritation and respiratory problems.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV in lab experiments is its high selectivity for lipid molecules. This makes it a valuable tool for identifying and quantifying lipid-rich structures in biological samples. Additionally, 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is relatively easy to use and produces consistent results.

One limitation of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is its lack of specificity for different types of lipids. The dye binds to all types of lipids, regardless of their chemical composition or function. This can make it difficult to distinguish between different lipid species and to accurately measure their concentrations.

List of

Zukünftige Richtungen

1. Development of new lipid-specific dyes with higher selectivity and sensitivity.

2. Investigation of the biological and physiological effects of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV on living organisms.

3. Optimization of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV staining protocols for different types of biological samples and lipid-rich structures.

4. Evaluation of the potential of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV as a diagnostic tool for lipid-related diseases.

5. Development of new imaging techniques that combine 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV staining with other molecular probes for more detailed analysis of lipid-rich structures.

Conclusion

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is a synthetic dye widely used in scientific research as a staining agent for lipids and fats. Its high selectivity for lipid molecules makes it a valuable tool for identifying and quantifying lipid-rich structures in biological samples. While 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV has some limitations, it remains an important tool for lipid research and is likely to continue playing an important role in future studies.

Synthesemethoden

The synthesis of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV involves the reaction of 2-methyl-5-nitrobenzenesulfonic acid with 3-phenyl-1-benzofuran-4,5-dione in the presence of a reducing agent such as zinc dust or iron powder. The resulting product is then diazotized with sodium nitrite and coupled with 4-aminobenzenesulfonic acid to form 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV.

Wissenschaftliche Forschungsanwendungen

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is widely used in scientific research as a staining agent for lipids and fats. It is particularly useful in histology and pathology studies, where it is used to identify lipid-rich structures such as adipose tissue and cell membranes. 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is also used in the food industry to detect the presence of vegetable oils and animal fats in food products.

Eigenschaften

Produktname |

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate |

|---|---|

Molekularformel |

C21H14N2O5S-2 |

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

4-[(2-methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C21H16N2O5S/c1-13-19(14-5-3-2-4-6-14)20-18(28-13)12-11-17(24)21(20)23-22-15-7-9-16(10-8-15)29(25,26)27/h2-12,24H,1H3,(H,25,26,27)/p-2 |

InChI-Schlüssel |

BOYQDMJHWVBGCI-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=C(O1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[O-])C4=CC=CC=C4 |

Kanonische SMILES |

CC1=C(C2=C(O1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[O-])C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

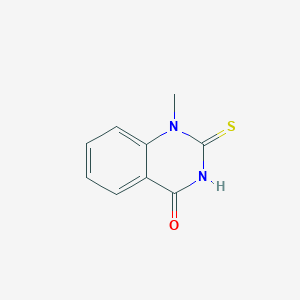

![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)

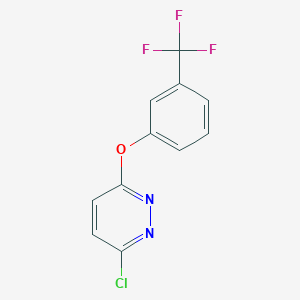

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

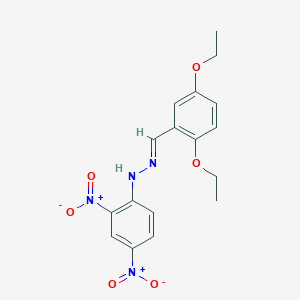

![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)

![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)

![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)

![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)

![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)

![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)

![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)